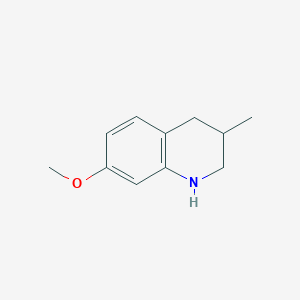

7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline

Description

7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline (C₁₁H₁₅NO) is a tetrahydroquinoline derivative characterized by a methoxy group at position 7 and a methyl group at position 3 on its partially saturated quinoline ring. Tetrahydroquinolines are pharmacologically significant scaffolds, with substituent positions and functional groups dictating their biological activity, chemical reactivity, and industrial applications .

Properties

IUPAC Name |

7-methoxy-3-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8-5-9-3-4-10(13-2)6-11(9)12-7-8/h3-4,6,8,12H,5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQQGQPANUCSKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=C(C=C2)OC)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine followed by cyclization, can be employed .

Industrial Production Methods

Industrial production of 7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency of the production .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and selenium dioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Functional Group Variations

The biological and chemical profiles of tetrahydroquinolines are highly sensitive to substituent placement. Below is a comparative table of key analogues:

*Target compound.

Key Observations:

- Methoxy vs. Hydroxy Groups : The 7-methoxy group in the target compound improves metabolic stability compared to hydroxy analogues (e.g., 7-hydroxy-THQ ), which are prone to oxidation.

- Halogenated Derivatives : Bromo or chloro substitutions (e.g., 7-bromo-8-methyl-THQ ) introduce electrophilic sites for cross-coupling reactions, expanding agrochemical applications but reducing CNS compatibility due to increased molecular weight.

Biological Activity

7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound belonging to the tetrahydroquinoline class. This compound has garnered attention due to its diverse biological activities, including potential antimicrobial and anticancer properties. The structural features of this compound, particularly the methoxy group at the 7th position and the methyl group at the 3rd position, contribute to its biological efficacy and pharmacological potential.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline and its derivatives. Research indicates that tetrahydroquinoline compounds can act as potent inhibitors of NF-κB transcriptional activity, which is critical in cancer progression. For instance, a study synthesized various tetrahydroquinoline derivatives and evaluated their cytotoxicity against several human cancer cell lines. Among these compounds, certain derivatives exhibited significant inhibition of cancer cell proliferation, with IC50 values indicating potent activity (e.g., IC50 values as low as 0.292 μM) .

The mechanism by which 7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline exerts its biological effects involves interaction with various cellular targets:

- NF-κB Inhibition : This compound has been shown to inhibit NF-κB activation, a pathway often implicated in inflammation and cancer .

- Cell Signaling Modulation : It influences cell signaling pathways that regulate apoptosis and proliferation .

- Enzyme Interaction : Tetrahydroquinoline derivatives can inhibit enzymes such as monoamine oxidase, affecting neurotransmitter metabolism .

Antimicrobial Activity

In addition to its anticancer properties, 7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline has demonstrated antimicrobial activity. Studies suggest that compounds within this class can inhibit the growth of various pathogenic microorganisms. The specific mechanisms may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Study on Anticancer Activity

A comprehensive study evaluated multiple tetrahydroquinoline derivatives for their anticancer effects on human cancer cell lines such as NCI-H23 (lung), MDA-MB-231 (breast), and PC-3 (prostate). The results indicated that certain derivatives had significantly lower GI50 values compared to standard chemotherapy agents like doxorubicin. For instance:

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| 6g | NCI-H23 | 0.292 |

| 6h | NUGC-3 | 1.660 |

| 7h | MDA-MB-231 | 0.889 |

This data underscores the potential of these compounds in developing new cancer therapies .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of tetrahydroquinolines against common pathogens. The results showed that these compounds could inhibit bacterial growth effectively:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 μg/mL |

| Escherichia coli | 20 μg/mL |

| Pseudomonas aeruginosa | 25 μg/mL |

These findings suggest a promising avenue for further research into the use of tetrahydroquinolines as antimicrobial agents .

Q & A

Q. What are the common synthetic routes for preparing 7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield and purity?

Answer: The synthesis of 7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline can be approached using methods analogous to those for structurally related tetrahydroquinolines. Key strategies include:

- Cyclization of precursors : Intramolecular cyclization of substituted amines or epoxypropyl derivatives (e.g., using epichlorohydrin with aromatic amines) under controlled heating .

- Electrophilic aromatic substitution : Methoxy and methyl groups can be introduced via Friedel-Crafts alkylation or methoxylation before cyclization .

- Green chemistry approaches : Replacing toxic solvents with safer alternatives (e.g., triethyl methanetricarboxylate) to improve sustainability .

Q. Critical factors :

- Temperature : Elevated temperatures (e.g., 215–220°C) enhance cyclization efficiency but may require careful control to avoid side reactions .

- Regioselectivity : Substituent positioning (e.g., methoxy at C7 and methyl at C3) influences reaction pathways, necessitating protecting groups or directing agents .

- Purification : Column chromatography or recrystallization is often required to isolate high-purity products (>95%) .

Q. How is the structural characterization of 7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline typically performed?

Answer: Characterization relies on a combination of analytical techniques:

- NMR spectroscopy :

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₁H₁₃NO for 7-Methoxy-3-methyl derivative) and fragmentation patterns .

- Infrared (IR) spectroscopy : Stretching frequencies for methoxy (~1250 cm⁻¹) and amine groups (~3300 cm⁻¹) verify functional groups .

Q. What biological activities are reported for structurally related tetrahydroquinoline derivatives?

Answer: Analogous compounds exhibit diverse bioactivities:

- Antimicrobial : Methoxy and methyl substituents enhance membrane permeability, as seen in 7-Methoxy-2-(methylsulfonyl)-tetrahydroisoquinoline derivatives .

- Anticancer : Methyl groups at C3 may improve lipophilicity, facilitating interaction with cellular targets (e.g., enzyme inhibition) .

- Neuroprotective : Tetrahydroquinoline cores modulate neurotransmitter receptors, though substituent positioning (e.g., methoxy at C7) impacts efficacy .

Methodological note : Structure-activity relationship (SAR) studies should compare analogs (e.g., 6-Bromo-7-methoxy derivatives ) to isolate substituent effects.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 7-Methoxy-3-methyl-tetrahydroquinoline derivatives?

Answer: Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or concentrations (µM vs. nM) .

- Purity issues : Impurities >5% (e.g., unreacted precursors) may skew results; rigorous HPLC or GC-MS validation is essential .

- Substituent stereochemistry : Undocumented stereoisomers (e.g., axial vs. equatorial methyl) can alter bioactivity .

Q. Resolution strategies :

- Meta-analysis : Compare datasets across studies using standardized metrics (e.g., IC₅₀ normalized to purity).

- Crystallography : Determine 3D structures to clarify binding modes .

Q. What computational methods predict regioselectivity in electrophilic substitutions during synthesis?

Answer:

- Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., C7 methoxy directs electrophiles to C6 or C8) .

- Molecular docking : Simulates interactions between intermediates and catalysts (e.g., Lewis acids) to optimize reaction pathways .

- Machine learning : Trains models on existing data (e.g., substituent Hammett parameters) to predict yields for novel derivatives .

Case study : DFT predicted the regioselective cyclization of N-(3-chloro-2-hydroxypropyl)diphenylamine to form tetrahydroquinoline cores .

Q. How can green chemistry principles improve the scalability of 7-Methoxy-3-methyl-tetrahydroquinoline synthesis?

Answer:

- Solvent substitution : Replace diphenyl oxide with triethyl methanetricarboxylate, reducing toxicity and enabling solvent recycling (>95% recovery) .

- Catalyst optimization : Use recyclable catalysts (e.g., zeolites) to minimize waste .

- Energy efficiency : Microwave-assisted synthesis reduces reaction times (e.g., from 24h to 2h) and energy consumption .

Challenges : Scaling may require continuous flow reactors to maintain stereochemical integrity during cyclization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.